N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Description

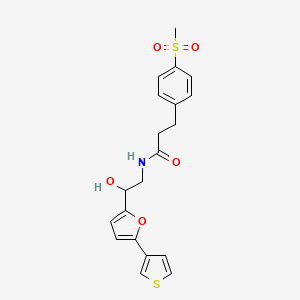

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide (hereafter referred to as Compound X) is a synthetic propanamide derivative characterized by a hydroxyethyl group linked to a fused thiophene-furan heterocyclic system and a methylsulfonylphenyl side chain (Fig. 1). This article compares Compound X with structurally related propanamide derivatives, focusing on substituent effects, biological activities, and structure-activity relationships (SARs).

Properties

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-3-(4-methylsulfonylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S2/c1-28(24,25)16-5-2-14(3-6-16)4-9-20(23)21-12-17(22)19-8-7-18(26-19)15-10-11-27-13-15/h2-3,5-8,10-11,13,17,22H,4,9,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSYDWFDBZQQIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of Intermediates : The initial steps focus on synthesizing thiophene and furan derivatives through reactions involving carboxylic acids and dehydrating agents such as thionyl chloride.

- Coupling Reactions : Following the formation of intermediates, coupling reactions are performed to introduce the hydroxyl and propanamide functionalities.

The molecular formula of the compound is , with a molecular weight of approximately 303.3 g/mol .

The biological activity of this compound is attributed to its interaction with various molecular targets and signaling pathways:

- Molecular Targets : The compound may interact with enzymes, receptors, and proteins involved in critical biological processes. Potential targets include kinases and transcription factors that regulate cellular functions.

-

Signaling Pathways : It is believed to modulate key pathways such as:

- MAPK/ERK pathway

- PI3K/Akt pathway

- NF-κB pathway

These pathways are integral to processes like cell proliferation, apoptosis, and inflammation .

Biological Activity Evaluation

Recent studies have highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Micrococcus luteus | 0.15 |

The compound's activity against these microorganisms positions it as a promising candidate for developing new antimicrobial agents .

Anticancer Potential

In vitro studies have demonstrated that the compound possesses anticancer properties, particularly against specific cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of the aforementioned signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of the compound against clinical strains of bacteria, demonstrating significant antibacterial activity comparable to standard antibiotics like ciprofloxacin. Molecular docking studies revealed strong binding interactions with DNA gyrase, suggesting a mechanism similar to that of existing antibacterial agents .

- Anticancer Screening : In a drug library screening process, this compound was identified as a potential anticancer agent due to its ability to inhibit tumor growth in multicellular spheroid models. The results indicated a favorable pharmacokinetic profile alongside robust bioavailability .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds structurally similar to N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide exhibit promising anticancer properties. For instance, research published in ResearchGate highlights the identification of novel anticancer compounds through drug library screenings on multicellular spheroids, suggesting that derivatives of this compound may enhance therapeutic efficacy against various cancer types .

Anticonvulsant Properties

The compound's structural analogs have been linked to anticonvulsant effects. The compound Lacosamide, which shares a similar framework, is known for its utility in treating epilepsy and neuropathic pain . Investigating the pharmacological profiles of related compounds could provide insights into potential uses for this compound in managing central nervous system disorders.

Anti-inflammatory Effects

The presence of a methylsulfonyl group suggests potential anti-inflammatory properties. Compounds with similar functionalities have shown effectiveness in reducing inflammation, which could be explored further for therapeutic applications in inflammatory diseases.

Organic Electronics

The thiophene and furan moieties in the compound make it a candidate for applications in organic electronics. These heterocycles are known for their electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research into the electronic properties of related compounds can provide a pathway for utilizing this compound in advanced material applications.

Drug Delivery Systems

Due to its amphiphilic nature, this compound could be investigated for use in drug delivery systems. Its ability to form micelles or nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Compound X and Analogs

Heterocyclic Core Modifications

- Thiazole vs. Thiophene-Furan (Compound 31 vs. Compound X): Compound 31 () replaces the thiophene-furan system with a thiazole ring. Thiazoles are known for their electron-deficient nature, enhancing interactions with enzymatic targets like KPNB1. The 4-fluorophenyl group in Compound 31 may improve metabolic stability compared to Compound X’s methylsulfonylphenyl, but the latter’s sulfonyl group could offer superior solubility .

- The fluorobiphenyl substituent increases lipophilicity, contrasting with Compound X’s polar methylsulfonyl group .

Substituent Effects on Bioactivity

Methylsulfonyl vs. Fluorophenyl/Chlorophenyl (Compound X vs. Compounds 31, 10):

The methylsulfonyl group in Compound X is a strong electron-withdrawing group (EWG), which may enhance receptor binding through dipole interactions. In contrast, the 4-fluorophenyl in Compound 31 (EWG) and 4-chlorophenyl in Compound 10 (moderate EWG) likely alter electronic profiles, affecting antioxidant vs. anticancer activity .Hydroxamic Acid vs. Hydroxyethyl (Compound 10 vs. Compound X):

Compound 10’s hydroxamic acid group confers metal-chelating properties, critical for antioxidant activity. Compound X’s hydroxyethyl linker may instead facilitate hydrogen bonding with biological targets .

Pharmacokinetic and Physicochemical Properties

Tetrazole as Bioisostere ():

The tetrazole ring in this analog mimics carboxylic acids, improving metabolic stability while retaining hydrogen-bonding capacity. This contrasts with Compound X’s hydroxyethyl group, which may confer conformational flexibility .- Sulfonyl Group Comparisons (Compound X vs. Bicalutamide Analog): Both Compound X and Bicalutamide’s Related Substance A () feature sulfonyl groups, but the latter’s cyano-trifluoromethylphenyl substituent likely enhances androgen receptor affinity. This highlights the trade-off between solubility (methylsulfonyl) and target specificity (cyano-trifluoromethyl) .

Q & A

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : A multi-step synthesis approach is recommended, starting with functionalization of the thiophene-furan scaffold followed by coupling with the methylsulfonylphenylpropanamide moiety. Key steps include:

- Catalyst Selection : Use palladium-based catalysts for cross-coupling reactions to ensure regioselectivity in heterocyclic systems.

- Reaction Optimization : Employ Design of Experiments (DoE) to test variables (temperature, solvent polarity, stoichiometry) and reduce side products. For example, flow-chemistry systems can enhance reproducibility and scalability .

- Purification : Gradient elution via reverse-phase HPLC ensures high purity, particularly for structurally similar byproducts.

Table 1 : Example Synthesis Parameters from Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Coupling | Pd(OAc)₂, DMF, 80°C | 78–85 | |

| Cyclization | KOH/EtOH, reflux | 92 |

Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s 3D structure and electronic properties?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to resolve aromatic protons and confirm substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry in crystalline forms .

- Computational Modeling : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) predicts electronic properties and optimizes geometry. Include exact exchange terms to improve thermochemical accuracy .

Advanced Research Questions

Q. How do solvent effects and dielectric anisotropy influence the compound’s reactivity in catalytic systems?

- Methodological Answer : Solvent polarity and anisotropy alter transition-state stabilization. Use the Polarizable Continuum Model (PCM) to simulate solvent effects:

- Isotropic Solvents : Water or DMSO stabilizes charged intermediates via high dielectric constants.

- Anisotropic Media : Liquid crystals or ionic solutions require modified PCM integrals to account for directional dielectric responses .

Table 2 : Solvent Parameters for DFT-PCM Calculations

| Solvent | Dielectric Constant () | Predicted (kcal/mol) |

|---|---|---|

| Water | 78.3 | -12.4 |

| DMSO | 46.7 | -9.8 |

Q. How can contradictions between in silico predictions and experimental bioassay data for this compound’s biological activity be resolved?

- Methodological Answer : Discrepancies often arise from oversimplified force fields or incomplete solvation models. Mitigate by:

- Orthogonal Assays : Validate target binding via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).

- Enhanced MD Simulations : Incorporate explicit solvent molecules and lipid bilayers for membrane-bound targets.

- Error Analysis : Compare DFT-derived dipole moments with experimental solvatochromic shifts to refine computational models .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when modifying the thiophene-furan core?

- Methodological Answer :

- Fragment Replacement : Substitute thiophene with selenophene or furan with pyrrole to assess electronic effects. Monitor changes via cyclic voltammetry (HOMO/LUMO shifts).

- Pharmacophore Mapping : Overlay docking poses (e.g., AutoDock Vina) to identify critical hydrogen-bonding or hydrophobic interactions .

Data Contradiction Analysis

Q. How should researchers address inconsistent results in cytotoxicity assays across different cell lines?

- Methodological Answer :

- Control Standardization : Use reference compounds (e.g., doxorubicin) and normalize data to cell-line-specific viability baselines.

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) with phenotypic screening to distinguish target-specific effects from off-pathway toxicity.

- Meta-Analysis : Cross-reference with PubChem BioAssay data to identify outliers and confirm trends .

Methodological Tables

Table 3 : Recommended Computational Parameters for DFT Studies

| Functional | Basis Set | Solvation Model | Application |

|---|---|---|---|

| B3LYP | 6-31G* | PCM (Water) | Geometry Optimization |

| M06-2X | def2-TZVP | SMD (DMSO) | Excited-State Analysis |

| ωB97XD | cc-pVTZ | Explicit Solvent | Binding Affinity |

| References: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.